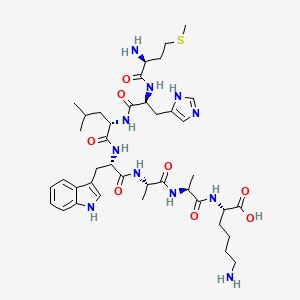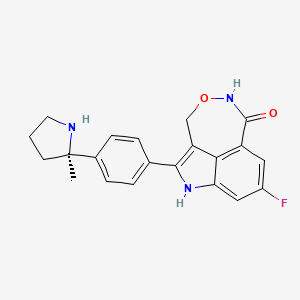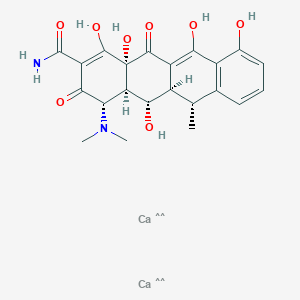![molecular formula C9H10ClN5O2 B12390884 (NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)
(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide is a synthetic compound that belongs to the class of neonicotinoid insecticides. This compound is structurally related to imidacloprid, a widely used insecticide. The presence of deuterium atoms in the molecule enhances its stability and alters its metabolic pathways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide involves several steps:
Starting Materials: The synthesis begins with 6-chloropyridine and deuterated imidazolidine.
Formation of Intermediate: The 6-chloropyridine is reacted with formaldehyde and ammonia to form 6-chloropyridin-3-ylmethylamine.
Deuteration: The imidazolidine is deuterated using deuterium gas under high pressure and temperature.
Coupling Reaction: The deuterated imidazolidine is then coupled with 6-chloropyridin-3-ylmethylamine in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide has various scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.
Biology: Investigated for its effects on insect physiology and its potential as an insecticide.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new insecticides and agrochemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide involves binding to nicotinic acetylcholine receptors (nAChRs) in insects. This binding disrupts normal neural transmission, leading to paralysis and death of the insect. The presence of deuterium atoms enhances the compound’s stability and prolongs its action.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A widely used neonicotinoid insecticide with a similar structure but without deuterium atoms.
Thiamethoxam: Another neonicotinoid insecticide with a different chemical structure but similar mode of action.
Acetamiprid: A neonicotinoid insecticide with a different pyridine ring substitution.
Uniqueness
(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways
Properties
Molecular Formula |
C9H10ClN5O2 |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2 |
InChI Key |
YWTYJOPNNQFBPC-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(C(N(/C(=N/[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)




![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)








